molecular formula C9H3Cl2N B15304834 2,6-Dichloro-4-ethynylbenzonitrile

2,6-Dichloro-4-ethynylbenzonitrile

Cat. No.: B15304834
M. Wt: 196.03 g/mol
InChI Key: NYFQWYBROSJDQZ-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-ethynylbenzonitrile is an organic compound with the molecular formula C9H3Cl2N It is characterized by the presence of two chlorine atoms, an ethynyl group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-ethynylbenzonitrile typically involves the reaction of 2,6-dichlorobenzonitrile with acetylene under specific conditions. One common method includes the use of a palladium catalyst in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-ethynylbenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of primary amines.

Scientific Research Applications

2,6-Dichloro-4-ethynylbenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-ethynylbenzonitrile involves its interaction with specific molecular targets. The ethynyl group can participate in cycloaddition reactions, while the nitrile group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzonitrile: Similar structure but lacks the ethynyl group.

    4-Ethynylbenzonitrile: Similar structure but lacks the chlorine atoms.

    2,6-Dichloro-4-methylbenzonitrile: Similar structure but has a methyl group instead of an ethynyl group.

Uniqueness

2,6-Dichloro-4-ethynylbenzonitrile is unique due to the presence of both chlorine and ethynyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for unique chemical transformations and interactions with biological targets .

Properties

Molecular Formula

C9H3Cl2N

Molecular Weight

196.03 g/mol

IUPAC Name

2,6-dichloro-4-ethynylbenzonitrile

InChI

InChI=1S/C9H3Cl2N/c1-2-6-3-8(10)7(5-12)9(11)4-6/h1,3-4H

InChI Key

NYFQWYBROSJDQZ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C(=C1)Cl)C#N)Cl

Origin of Product

United States

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